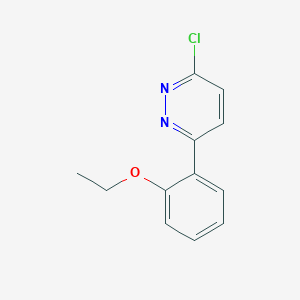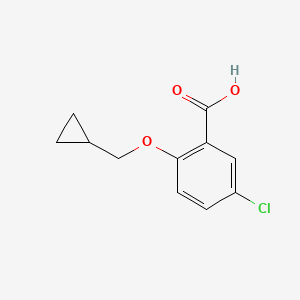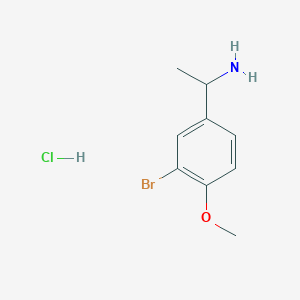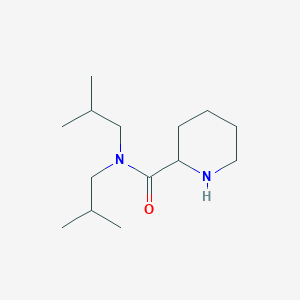
3-Chloro-6-(2-ethoxyphenyl)pyridazine
Overview
Description
3-Chloro-6-(2-ethoxyphenyl)pyridazine, also known as CEPP, is a synthetic compound with a wide range of applications in scientific research. It is a heterocyclic compound with an aromatic ring, a nitrogen atom and three chlorine atoms. CEPP has been used in a variety of different research areas, including drug discovery, organic synthesis, and biochemistry.
Scientific Research Applications
Antimicrobial Activity
3-Chloro-6-(2-ethoxyphenyl)pyridazine: has been studied for its potential as an antimicrobial agent. Pyridazine derivatives are known to exhibit a wide range of pharmacological activities, including antimicrobial properties . This compound could be synthesized into various derivatives that target different types of bacteria and fungi, contributing to the development of new antibiotics or antifungal medications.
Antidepressant Properties
The pyridazine scaffold is present in some commercially available drugs with antidepressant effects . Research into 3-Chloro-6-(2-ethoxyphenyl)pyridazine could lead to the development of novel antidepressants, especially considering the unique structure that may interact favorably with biological targets in the central nervous system.
Anti-Hypertensive Applications
Pyridazine derivatives have shown anti-hypertensive effects, which could make 3-Chloro-6-(2-ethoxyphenyl)pyridazine a candidate for the development of new blood pressure-lowering drugs . Its unique structure could offer advantages over existing medications, such as improved efficacy or reduced side effects.
Anticancer Research
The pyridazine ring is a common feature in molecules with anticancer activity . 3-Chloro-6-(2-ethoxyphenyl)pyridazine could be investigated for its potential to inhibit cancer cell growth or proliferation, possibly leading to new therapies for various types of cancer.
Antiplatelet and Cardiovascular Health
Pyridazine derivatives have been used in antiplatelet agents, which are important in the management of cardiovascular diseases . Research into 3-Chloro-6-(2-ethoxyphenyl)pyridazine could explore its application in preventing blood clots, thereby contributing to cardiovascular health.
Agrochemical Applications
Some pyridazine derivatives are known to have herbicidal properties . 3-Chloro-6-(2-ethoxyphenyl)pyridazine could be utilized in the synthesis of new agrochemicals that help in controlling weeds and pests, enhancing crop protection strategies.
properties
IUPAC Name |
3-chloro-6-(2-ethoxyphenyl)pyridazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2O/c1-2-16-11-6-4-3-5-9(11)10-7-8-12(13)15-14-10/h3-8H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTDFEHIIXOVDMU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C2=NN=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-6-(2-ethoxyphenyl)pyridazine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![6-{[(4-Methoxyphenyl)methyl]amino}-1,2,3,4-tetrahydroquinolin-2-one](/img/structure/B1461294.png)
![(Hexan-2-yl)[(4-methoxyphenyl)methyl]amine](/img/structure/B1461295.png)



![2-[(Morpholine-4-sulfonyl)amino]ethan-1-ol](/img/structure/B1461299.png)


